molecular formula C16H18N2 B15252595 6,7-Dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoxaline

6,7-Dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B15252595
M. Wt: 238.33 g/mol
InChI Key: UWFCJOGHRJPWRT-UHFFFAOYSA-N
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Description

6,7-Dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the molecular formula C16H18N2. It belongs to the class of tetrahydroquinoxalines, which are known for their diverse biological activities and applications in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoxaline typically involves the Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene. The reaction conditions often include the use of a Lewis acid catalyst such as BF3·OEt2 or AlCl3 . The reaction proceeds through the formation of an imine intermediate, followed by cyclization to form the tetrahydroquinoxaline ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinoxalines .

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoxaline is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

6,7-dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoxaline

InChI

InChI=1S/C16H18N2/c1-11-8-14-15(9-12(11)2)18-16(10-17-14)13-6-4-3-5-7-13/h3-9,16-18H,10H2,1-2H3

InChI Key

UWFCJOGHRJPWRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC(CN2)C3=CC=CC=C3

Origin of Product

United States

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